molecular formula C18H31IN2 B14004648 3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide CAS No. 7468-03-3

3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide

Cat. No.: B14004648
CAS No.: 7468-03-3
M. Wt: 402.4 g/mol
InChI Key: WYMQZVCKQSINIF-UHFFFAOYSA-M
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Description

“3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” is a complex organic compound that belongs to the class of amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” typically involves multi-step organic reactions. One possible route could include:

    Formation of the Tetrahydropyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the tetrahydropyridine ring can be formed through hydrogenation or other reduction methods.

    Substitution Reactions: The phenyl group can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Amine Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a ligand or a probe to study receptor interactions or enzyme activities. Its structural features could make it a candidate for drug design and development.

Medicine

The compound’s potential pharmacological properties could be explored for therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of medicinal chemistry research.

Industry

In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine: can be compared with other amines and tetrahydropyridine derivatives.

    N,N-Dimethyl-3-phenylpropan-1-amine: A simpler analog without the tetrahydropyridine ring.

    3-Phenyl-2,4,5,6-tetrahydropyridine: A compound lacking the dimethylamine group.

Uniqueness

The uniqueness of “3-(1,1-Dimethyl-3-phenyl-2,4,5,6-tetrahydropyridin-3-yl)-n,n-dimethyl-propan-1-amine” lies in its combination of structural features, which may confer distinct chemical and biological properties. Its tetrahydropyridine ring, phenyl group, and dimethylamine moiety collectively contribute to its potential versatility and functionality.

Properties

CAS No.

7468-03-3

Molecular Formula

C18H31IN2

Molecular Weight

402.4 g/mol

IUPAC Name

3-(1,1-dimethyl-3-phenylpiperidin-1-ium-3-yl)-N,N-dimethylpropan-1-amine;iodide

InChI

InChI=1S/C18H31N2.HI/c1-19(2)14-8-12-18(17-10-6-5-7-11-17)13-9-15-20(3,4)16-18;/h5-7,10-11H,8-9,12-16H2,1-4H3;1H/q+1;/p-1

InChI Key

WYMQZVCKQSINIF-UHFFFAOYSA-M

Canonical SMILES

CN(C)CCCC1(CCC[N+](C1)(C)C)C2=CC=CC=C2.[I-]

Origin of Product

United States

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